N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzamide
Description
This compound is a benzamide derivative featuring a benzo[d][1,3]dioxole (benzodioxole) moiety linked to a 5-oxopyrrolidin-3-ylmethyl scaffold, with a 2-fluorobenzamide group at the terminal position. The benzodioxole ring is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to modulate electronic and steric properties .
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c20-15-4-2-1-3-14(15)19(24)21-9-12-7-18(23)22(10-12)13-5-6-16-17(8-13)26-11-25-16/h1-6,8,12H,7,9-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIBXLNDCBFODN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzamide typically begins with the preparation of key intermediates. One common approach involves the following steps:
Starting Material Preparation: : Synthesize 5-fluoro-2-nitrobenzoic acid and benzo[d][1,3]dioxole-5-carbaldehyde.
Coupling Reaction: : Utilize a coupling reaction between 5-fluoro-2-nitrobenzoic acid and benzo[d][1,3]dioxole-5-carbaldehyde to form an intermediate.
Reduction and Cyclization: : Reduce the intermediate using a suitable reducing agent (such as sodium borohydride) and cyclize to form the pyrrolidinone ring.
Amidation: : Introduce the fluorobenzamide moiety through an amidation reaction using appropriate amine and acid chloride derivatives.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimizing reaction conditions to ensure higher yield and purity while minimizing side reactions. Continuous flow reactors and automated synthesis platforms are often employed to streamline the process and maintain consistency.
Chemical Reactions Analysis
Amide Coupling
The benzamide group is introduced via coupling between 2-fluorobenzoyl chloride and the amine intermediate (1-(benzo[d] dioxol-5-yl)-5-oxopyrrolidin-3-yl)methanamine . This reaction typically employs:
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Carbodiimide reagents (e.g., EDC or DCC) with HOBt as a coupling agent.
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Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions .
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Reaction temperature: 0–25°C for 12–24 hours.
Example Reaction:
Pyrrolidinone Ring Formation
The 5-oxopyrrolidin-3-yl moiety is synthesized via intramolecular lactamization of a γ-aminobutyric acid (GABA) derivative. Key steps include:
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Cyclization of a linear amine-carboxylic acid precursor using dehydrating agents (e.g., POCl₃ or PCl₅) .
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) .
Amide Hydrolysis
The benzamide group undergoes hydrolysis under strong acidic or basic conditions :
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Acidic (HCl, H₂SO₄) : Forms 2-fluorobenzoic acid and the corresponding amine .
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Basic (NaOH) : Yields sodium 2-fluorobenzoate and free amine.
Conditions : Reflux in 6M HCl or 2M NaOH for 6–8 hours .
Reduction of the Lactam Ring
The 5-oxopyrrolidinone ring can be reduced using LiAlH₄ or NaBH₄ to form a pyrrolidine derivative :
Electrophilic Aromatic Substitution
The benzo[d] dioxole ring participates in electrophilic reactions (e.g., nitration, halogenation) at the C-5 position due to electron-donating methylenedioxy groups .
Stability and Degradation Studies
Side-Chain Functionalization
The methylene bridge (-CH₂-) adjacent to the pyrrolidinone can be modified via:
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Alkylation : Using alkyl halides (e.g., CH₃I) in the presence of NaH .
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Oxidation : KMnO₄ converts -CH₂- to -COOH under acidic conditions .
Fluorobenzoyl Group Replacement
The 2-fluorobenzamide moiety can be substituted with other acyl chlorides (e.g., 3-chlorobenzoyl chloride) via nucleophilic acyl substitution .
Key Reaction Data Table
Scientific Research Applications
Chemistry: : This compound is used as a building block for more complex molecules in organic synthesis, facilitating the development of new materials and catalysts.
Biology: : In biological research, it serves as a probe for studying enzyme interactions and receptor binding due to its unique functional groups.
Industry: : The compound finds use in industrial applications, including the development of advanced polymers and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets such as enzymes or receptors. Its structural features allow it to fit into the active sites of these targets, modifying their activity through inhibition or activation. The pathways involved can vary widely depending on the specific application, from blocking enzyme activity to modulating signal transduction pathways in cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzo[d][1,3]dioxole-Containing Derivatives
Compound B20 (4-(Chloromethyl)-N-(6-(4-(isopropylcarbamoyl)phenyl)benzo[d][1,3]dioxol-5-yl)benzamide)
- Structural Similarities : Shares the benzodioxole core and benzamide linkage.
- Key Differences : Replaces the 5-oxopyrrolidinylmethyl group with a chloromethyl-substituted phenyl ring. The isopropylcarbamoyl substituent may enhance solubility but introduces steric bulk .
- Synthesis : Crystallized from ethyl acetate, with distinct NMR signals for the chloromethyl group (δ 4.65 ppm, 1H) and benzodioxole protons (δ 6.80–7.50 ppm) .
Compound 28 (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide)
- Structural Similarities : Retains the benzodioxole and amide linkage.
- Synthesis : Purified via column chromatography (PE/EtOAc 3:7), yielding an amorphous yellow solid with 84% efficiency .
Pyrrolidinone-Based Derivatives
(2R,3R,4S)-Ethyl 4-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate (Compound 7)
- Structural Similarities : Contains a benzodioxole-pyrrolidine hybrid scaffold.
- Key Differences : Lacks the fluorobenzamide group; instead, a 4-methoxyphenyl substituent and ester moiety are present. The stereochemistry (2R,3R,4S) may influence biological activity .
- Synthesis: Hydrogenation with Raney Ni in ethanol under high pressure, requiring air-free conditions to prevent hydroxylation at position 3 .
D-19 (1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide)
- Structural Similarities : Integrates a benzodioxolemethyl group and a carboxamide linkage.
- Key Differences: Replaces the pyrrolidinone with a dihydropyridinone and dimethylpyrrole, likely altering pharmacokinetic properties .
Fluorobenzamide Derivatives
N1-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-fluorobenzamide
- Structural Similarities : Shares the 2-fluorobenzamide motif.
- Key Differences: Attaches the fluorobenzamide to a diphenylpyrazole scaffold instead of a pyrrolidinone-benzodioxole system. This compound may exhibit divergent target engagement (e.g., kinase inhibition) .
Metabolic and ADMET Considerations
- Benzodioxole Metabolism: The benzodioxole ring undergoes O-demethylenation to form o-quinones, a common metabolic pathway that can generate reactive intermediates . However, fluorinated derivatives like DiFMDA (1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propan-2-amine) show reduced metabolic activation, suggesting that the 2-fluoro substituent in the target compound may similarly enhance metabolic stability .
- Pyrrolidinone Stability: The 5-oxopyrrolidinone core is prone to hydrolysis under acidic or enzymatic conditions, which may limit oral bioavailability compared to more stable scaffolds (e.g., piperidinones) .
Biological Activity
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C18H18FNO3
- Molecular Weight : 321.34 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are crucial in various physiological processes .
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes related to metabolic pathways, impacting cellular functions and signaling cascades.
Pharmacological Properties
Research indicates that this compound exhibits several key pharmacological properties:
| Property | Description |
|---|---|
| Antioxidant Activity | Demonstrated potential to scavenge free radicals and reduce oxidative stress. |
| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines, suggesting a role in reducing inflammation. |
| Neuroprotective Effects | Protects neuronal cells from apoptosis in vitro, indicating potential for neurodegenerative diseases. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry found that derivatives of benzo[d][1,3]dioxole compounds exhibit significant antioxidant activity. The specific compound was shown to reduce oxidative stress markers in cellular models .
- Anti-inflammatory Research : In a 2020 study published in Pharmacology Reports, this compound was tested for its ability to inhibit the expression of inflammatory markers in lipopolysaccharide-stimulated macrophages . The results indicated a marked reduction in TNF-alpha and IL-6 levels.
- Neuroprotective Effects : A recent investigation into neuroprotective agents highlighted the compound's ability to protect against glutamate-induced toxicity in neuronal cells. The findings suggest that it may have therapeutic potential for conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
